Cas no 1105197-85-0 (2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide)

2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a specialized organic compound with potential applications in pharmaceuticals and materials science. It exhibits unique structural features, including a thiadiazole ring and a sulfanyl group, which contribute to its distinctive chemical and biological properties. This compound is known for its potential in drug discovery and material synthesis, offering versatility and potential for innovative applications.
2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide structure
1105197-85-0 structure
商品名:2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
CAS番号:1105197-85-0
MF:C13H21N5O2S2
メガワット:343.468139410019
CID:6059988
PubChem ID:30864986

2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
    • 2-[[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
    • AKOS024511642
    • 2-((5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
    • 1105197-85-0
    • F5520-0045
    • VU0645681-1
    • インチ: 1S/C13H21N5O2S2/c1-2-3-4-11(20)17-5-7-18(8-6-17)12-15-16-13(22-12)21-9-10(14)19/h2-9H2,1H3,(H2,14,19)
    • InChIKey: ZJPDZRUIASYSGH-UHFFFAOYSA-N
    • ほほえんだ: C(N)(=O)CSC1=NN=C(N2CCN(C(=O)CCCC)CC2)S1

計算された属性

  • せいみつぶんしりょう: 343.11366728g/mol
  • どういたいしつりょう: 343.11366728g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 391
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 146Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5520-0045-5mg
2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
1105197-85-0
5mg
$69.0 2023-09-10
Life Chemicals
F5520-0045-1mg
2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
1105197-85-0
1mg
$54.0 2023-09-10
Life Chemicals
F5520-0045-20mg
2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
1105197-85-0
20mg
$99.0 2023-09-10
Life Chemicals
F5520-0045-10mg
2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
1105197-85-0
10mg
$79.0 2023-09-10
Life Chemicals
F5520-0045-50mg
2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
1105197-85-0
50mg
$160.0 2023-09-10
Life Chemicals
F5520-0045-25mg
2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
1105197-85-0
25mg
$109.0 2023-09-10
Life Chemicals
F5520-0045-4mg
2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
1105197-85-0
4mg
$66.0 2023-09-10
Life Chemicals
F5520-0045-40mg
2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
1105197-85-0
40mg
$140.0 2023-09-10
Life Chemicals
F5520-0045-2μmol
2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
1105197-85-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5520-0045-10μmol
2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
1105197-85-0
10μmol
$69.0 2023-09-10

2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide 関連文献

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2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 1105197-85-0 and Product Name: 2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

The compound with the CAS number 1105197-85-0 and the product name 2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse pharmacological properties. The structural framework of this molecule incorporates several key functional groups, including a piperazine ring, a thiadiazole core, and an acetamide moiety, which collectively contribute to its unique chemical and biological characteristics.

Recent research in the domain of thiadiazole derivatives has highlighted their potential as scaffolds for the development of novel therapeutic agents. The thiadiazole ring, characterized by its sulfur and nitrogen atoms, is known for its ability to interact with various biological targets, making it a valuable component in drug design. In particular, the presence of the 5-(4-pentanoylpiperazin-1-yl) substituent in this compound introduces a lipophilic group that can enhance membrane permeability, thereby improving bioavailability. This feature is particularly relevant in the context of drug delivery systems where optimizing absorption and distribution is critical.

The acetamide group at the terminal position of the molecule plays a crucial role in modulating its pharmacokinetic profile. Acetamides are well-documented for their ability to enhance binding affinity to biological receptors due to their polar nature and hydrogen bonding capabilities. This characteristic makes 2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide a promising candidate for further exploration in therapeutic applications.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The versatility of its structural components allows for modifications that can fine-tune its biological activity. For instance, alterations to the piperazine ring can influence receptor selectivity, while modifications to the thiadiazole core can affect metabolic stability. These attributes are particularly valuable in drug discovery pipelines where lead optimization is a key step.

In recent years, there has been growing interest in heterocyclic compounds due to their broad spectrum of biological activities. Studies have demonstrated that derivatives of thiadiazole exhibit antimicrobial, anti-inflammatory, and antiviral properties. The compound in question (CAS No. 1105197-85-0) aligns with this trend by incorporating a thiadiazole moiety alongside other functional groups that enhance its pharmacological potential. This combination suggests that it may exhibit multiple modes of action, which could be advantageous in treating complex diseases.

The 4-pentanoylpiperazine moiety is particularly noteworthy as it introduces a hydrophobic component that can improve solubility and cell membrane penetration. This feature is increasingly important in modern drug design, where achieving optimal pharmacokinetic profiles is essential for therapeutic efficacy. Additionally, the sulfanyl group bridges the piperazine and thiadiazole components, creating a stable linkage that maintains the integrity of the molecule during biological interactions.

From a synthetic chemistry perspective, 2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide exemplifies an elegant fusion of multiple heterocyclic systems. The synthesis involves multi-step reactions that showcase the versatility of modern organic chemistry techniques. Key steps include cyclization reactions to form the thiadiazole core followed by nucleophilic substitution to introduce the piperazine substituent. The final step involves acetylation to incorporate the acetamide group.

The compound's potential applications extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. Thiadiazole derivatives are known for their stability under various environmental conditions, making them suitable for use in formulations that require durability. Furthermore, their ability to interact with biological systems suggests they could serve as precursors for developing novel materials with specific biofunctionalities.

Current research trends indicate that compounds like CAS No. 1105197-85-0 are being explored for their role in modulating neurological pathways. The piperazine ring is particularly relevant here due to its known interactions with serotonin and dopamine receptors. By leveraging these interactions, researchers aim to develop treatments for conditions such as depression and neurodegenerative disorders. The thiadiazole component adds another layer of complexity by potentially influencing glutamate receptor activity.

In conclusion,2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide represents a significant contribution to medicinal chemistry with its unique structural features and multifaceted pharmacological potential. Its combination of functional groups makes it a versatile scaffold for further development into novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds,CAS No. 1105197-85-0 will undoubtedly play an important role in shaping future advancements in drug discovery and development.

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